molecular formula C11H10BrN3S B1383149 2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine CAS No. 1418273-33-2

2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Cat. No. B1383149
CAS RN: 1418273-33-2
M. Wt: 296.19 g/mol
InChI Key: DAEPSTNGVSSOKW-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are important structural units in medicinal chemistry and have been found to exhibit a wide range of biological activities .


Synthesis Analysis

Pyrazoles can be synthesized through several strategies. One common method is the reaction of hydrazines with carbonyl compounds to form pyrazoline intermediates, which can then be oxidized to form pyrazoles . Another method involves the [3+2] cycloaddition reaction of azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms at different positions. The other three positions in the ring allow for structural variations, which can give pyrazoles diverse and valuable synthetic, biological, and photophysical properties .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions due to the presence of nitrogen atoms in the ring. For example, they can participate in N-arylation reactions with aryl halides in the presence of a copper catalyst . They can also undergo palladium-catalyzed coupling reactions with aryl triflates .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • 2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine and similar compounds are studied for their intermolecular interactions, crystal structure, and chemical properties. These studies involve X-ray structure characterization, Hirshfeld surface analysis, and density functional theory (DFT) calculations. Such analyses provide insights into the stability of molecular structures and the interactions that contribute to this stability, including hydrogen bonding and π-interactions (Saeed et al., 2020).

Biological Activity and Potential Therapeutic Uses

  • Derivatives of thieno[3,4-c]pyrazol, including structures similar to 2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, have been synthesized and evaluated for their biological activities. For example, some derivatives have shown promising inhibitory activity against Staphylococcus aureus enzymes involved in cell wall biosynthesis, indicating potential as antibacterial agents (Li et al., 2003).
  • Certain pyrazoline derivatives, which are structurally related to the mentioned compound, have been studied for their antiamoebic activity. These studies help in understanding the potential of these compounds in treating amoebic infections (Budakoti et al., 2008).

Spectral and Structural Characterization

  • The synthesis and spectral characterization of related compounds provide valuable data on their structural aspects. Techniques like NMR, IR, and X-ray diffraction are used to elucidate the structure and conformation of these molecules, which is essential for understanding their chemical behavior and potential applications (Naveen et al., 2018).

Eco-friendly Synthesis

  • Eco-friendly synthesis methods for pyrazoline derivatives, related to 2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, have been explored. These studies contribute to the development of sustainable and environmentally friendly chemical synthesis practices (Thirunarayanan et al., 2013).

Safety and Hazards

The safety and hazards associated with pyrazoles can also vary depending on their specific structure. Some pyrazoles are known to inhibit oxidative phosphorylation and ATP exchange reactions .

Future Directions

The study of pyrazoles is a vibrant field with many potential future directions. Researchers continue to develop new synthetic strategies for pyrazoles and to explore their diverse applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

2-(2-bromophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c12-8-3-1-2-4-10(8)15-11(13)7-5-16-6-9(7)14-15/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPSTNGVSSOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

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